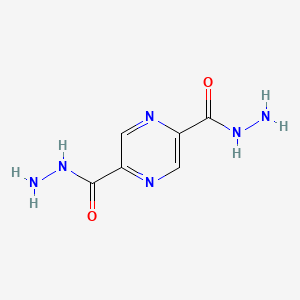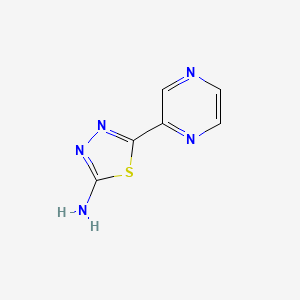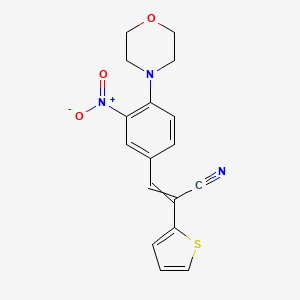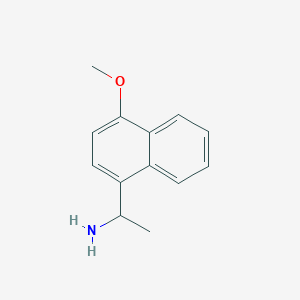
5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol
Übersicht
Beschreibung
“5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol” is a pyridyl thiadiazole based building block that has a 1,3,4-thiadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups .
Synthesis Analysis
The synthesis of similar compounds involves the Mannich reaction of 1,2,4-triazole thiol intermediate . The yield of the reaction was 82% .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol has been utilized in the synthesis of various compounds with significant antimicrobial properties. For instance, a study by Bayrak et al. (2009) involved synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide, showing good or moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Catalytic and Semiconductor Applications
Research by Şerbetçi (2013) explored novel ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine ligands. These complexes were used as catalysts for hydrogen transfer reactions and showed semiconducting behavior, indicating potential applications in electronics (Şerbetçi, 2013).
Anticancer Activity
The compound has been included in the synthesis of derivatives with potential anticancer effects. Abdo and Kamel (2015) synthesized a series of derivatives, including 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines, which exhibited significant cytotoxicity against various cancer cell lines (Abdo & Kamel, 2015).
Antimycobacterial Activity
Research by Mamolo et al. (2001) demonstrated that derivatives of this compound showed some level of activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, suggesting potential applications in treating mycobacterial infections (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).
Sensor Applications
A study by Mashhadizadeh et al. (2010) utilized derivatives of this compound in creating ionophores for carbon paste sensors. These sensors demonstrated high selectivity for copper ions, indicating potential applications in environmental monitoring or analytical chemistry (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).
Wirkmechanismus
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It’s known that 1,3,4-thiadiazole prevents neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This might suggest a potential neuroactive role for 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol.
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives have been incorporated into a wide range of therapeutically interesting antibacterial pharmaceutical candidates .
Pharmacokinetics
The molecular weight of 195265 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Some compounds in the series of triazolo(3,4-b)(1,3,4)thiadiazole pyridine derivatives showed promising anti-cancer activity when compared to standard medications .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of specific genes. These cellular effects are critical for understanding the compound’s potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their activity. These molecular interactions are fundamental to the compound’s biochemical and therapeutic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects for therapeutic applications .
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZFPMDTJXQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415399 | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28819-38-7 | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B1312085.png)
![5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1312086.png)

![2-[3-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B1312088.png)
![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)

![1-[[2-(2-Chloro-5-methylphenoxy)acetyl]amino]-3-phenylthiourea](/img/structure/B1312092.png)
